Cas no 832740-96-2 (1-(2,4-dichlorophenyl)methyl-1H-1,2,4-triazol-3-amine)
1-(2,4-dichlorophenyl)methyl-1H-1,2,4-triazol-3-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(2,4-Dichloro-benzyl)-1 H -[1,2,4]triazol-3-ylamine
- 1-(2,4-dichlorophenyl)methyl-1H-1,2,4-triazol-3-amine
- 1-[(2,4-dichlorophenyl)methyl]-1,2,4-triazol-3-amine
- 832740-96-2
- EN300-228711
- STK313266
- 1-(2,4-Dichlorobenzyl)-1,2-dihydro-3h-1,2,4-triazol-3-imine
- CS-0269288
- DTXSID001204819
- SCHEMBL2360476
- BBL039283
- 1-[(2,4-Dichlorophenyl)methyl]-1H-1,2,4-triazol-3-amine
- AKOS000305059
- VHBIHSCNRBKMNC-UHFFFAOYSA-N
- 1-(2,4-Dichloro-benzyl)-1H-[1,2,4]triazol-3-ylamine
- 1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-amine
-
- MDL: MFCD03422584
- Inchi: 1S/C9H8Cl2N4/c10-7-2-1-6(8(11)3-7)4-15-5-13-9(12)14-15/h1-3,5H,4H2,(H2,12,14)
- InChI Key: VHBIHSCNRBKMNC-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1CN1C=NC(N)=N1)Cl
Computed Properties
- Exact Mass: 242.0126017Da
- Monoisotopic Mass: 242.0126017Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 216
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 56.7Ų
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.6±0.1 g/cm3
- Boiling Point: 449.4±55.0 °C at 760 mmHg
- Flash Point: 225.6±31.5 °C
- Vapor Pressure: 0.0±1.1 mmHg at 25°C
1-(2,4-dichlorophenyl)methyl-1H-1,2,4-triazol-3-amine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(2,4-dichlorophenyl)methyl-1H-1,2,4-triazol-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 030407-250mg |
1-(2,4-Dichloro-benzyl)-1 H -[1,2,4]triazol-3-ylamine |
832740-96-2 | 250mg |
£120.00 | 2022-03-01 | ||
| Fluorochem | 030407-1g |
1-(2,4-Dichloro-benzyl)-1 H -[1,2,4]triazol-3-ylamine |
832740-96-2 | 1g |
£240.00 | 2022-03-01 | ||
| Fluorochem | 030407-5g |
1-(2,4-Dichloro-benzyl)-1 H -[1,2,4]triazol-3-ylamine |
832740-96-2 | 5g |
£782.00 | 2022-03-01 | ||
| abcr | AB498590-250 mg |
1-(2,4-Dichlorobenzyl)-1H-1,2,4-triazol-3-amine |
832740-96-2 | 250MG |
€231.60 | 2022-03-24 | ||
| abcr | AB498590-1 g |
1-(2,4-Dichlorobenzyl)-1H-1,2,4-triazol-3-amine |
832740-96-2 | 1g |
€398.20 | 2022-03-24 | ||
| abcr | AB498590-5 g |
1-(2,4-Dichlorobenzyl)-1H-1,2,4-triazol-3-amine |
832740-96-2 | 5g |
€974.50 | 2022-03-24 | ||
| Chemenu | CM525983-1g |
1-(2,4-Dichlorobenzyl)-1H-1,2,4-triazol-3-amine |
832740-96-2 | 97% | 1g |
$270 | 2022-09-29 | |
| Enamine | EN300-228711-1g |
1-[(2,4-dichlorophenyl)methyl]-1H-1,2,4-triazol-3-amine |
832740-96-2 | 1g |
$355.0 | 2023-09-15 | ||
| Enamine | EN300-228711-5g |
1-[(2,4-dichlorophenyl)methyl]-1H-1,2,4-triazol-3-amine |
832740-96-2 | 5g |
$1033.0 | 2023-09-15 | ||
| Enamine | EN300-228711-10g |
1-[(2,4-dichlorophenyl)methyl]-1H-1,2,4-triazol-3-amine |
832740-96-2 | 10g |
$1531.0 | 2023-09-15 |
1-(2,4-dichlorophenyl)methyl-1H-1,2,4-triazol-3-amine Suppliers
1-(2,4-dichlorophenyl)methyl-1H-1,2,4-triazol-3-amine Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 1-(2,4-dichlorophenyl)methyl-1H-1,2,4-triazol-3-amine
Introduction to 1-(2,4-dichlorophenyl)methyl-1H-1,2,4-triazol-3-amine (CAS No. 832740-96-2) in Modern Chemical and Pharmaceutical Research
1-(2,4-dichlorophenyl)methyl-1H-1,2,4-triazol-3-amine, identified by its CAS number 832740-96-2, is a compound of significant interest in the realm of chemical and pharmaceutical research. This heterocyclic amine derivative exhibits a unique structural framework that has garnered attention for its potential applications in medicinal chemistry and drug development. The molecular structure incorporates a triazole ring linked to a 2,4-dichlorophenylmethyl group, which together contributes to its distinct chemical properties and reactivity patterns.
The triazole moiety is a well-known pharmacophore in medicinal chemistry, renowned for its role in enhancing the bioavailability and binding affinity of various therapeutic agents. Its three-membered aromatic ring system provides a rigid scaffold that can interact favorably with biological targets, making it a cornerstone in the design of small-molecule drugs. In contrast, the 2,4-dichlorophenylmethyl group introduces electron-withdrawing effects and potential lipophilicity, which can modulate the compound's pharmacokinetic profile. This combination of structural features makes 1-(2,4-dichlorophenyl)methyl-1H-1,2,4-triazol-3-amine a promising candidate for further exploration in drug discovery.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the interactions of this compound with biological targets with greater precision. Studies suggest that the triazole ring may engage in hydrogen bonding or π-stacking interactions with key residues in protein binding pockets, while the 2,4-dichlorophenylmethyl group could provide hydrophobic interactions. These insights have guided the optimization of analogs to improve binding affinity and selectivity.
In the context of modern pharmaceutical research, the synthesis and characterization of 1-(2,4-dichlorophenyl)methyl-1H-1,2,4-triazol-3-amine have been facilitated by innovative synthetic methodologies. Transition-metal-catalyzed cross-coupling reactions and multi-step organic transformations have been employed to construct the desired molecular framework efficiently. The compound's stability under various reaction conditions has also been assessed, ensuring its suitability for large-scale production and further derivatization.
One of the most compelling aspects of this compound is its potential application in addressing unmet medical needs. The structural motifs present in 1-(2,4-dichlorophenyl)methyl-1H-1,2,4-triazol-3-amine are reminiscent of known bioactive molecules that target inflammatory pathways, bacterial resistance mechanisms, or even oncogenic signaling cascades. Preliminary in vitro studies have hinted at its ability to modulate certain enzymatic activities relevant to these pathways. For instance, researchers have observed inhibitory effects on enzymes such as kinases or cytochrome P450 isoforms when tested under controlled conditions.
The integration of machine learning algorithms into drug discovery has further accelerated the evaluation of compounds like 1-(2,4-dichlorophenyl)methyl-1H-1,2,4-triazol-3-amine. Predictive models can assess potential toxicity profiles and pharmacokinetic properties based on structural features alone before experimental validation is required. This high-throughput virtual screening approach has identified several derivatives with enhanced potency or reduced off-target effects compared to the parent compound.
Another area of interest is the exploration of this compound's role in developing next-generation therapeutics. Researchers are investigating its potential as a scaffold for covalent inhibitors—molecules designed to form stable bonds with target proteins—thereby increasing drug residence time and efficacy. The presence of both electrophilic and nucleophilic centers within 1-(2,4-dichlorophenyl)methyl-1H-1,2,4-triazol-3-amine makes it an attractive candidate for such modifications.
The environmental impact of pharmaceutical development has also prompted studies on the degradation pathways of compounds like 832740-96-2 (CAS No.). Understanding how this molecule behaves in various ecosystems is crucial for assessing its long-term viability as a lead candidate. Biodegradation studies and analysis of metabolites have provided valuable insights into how environmental microorganisms might process this compound.
Collaborative efforts between academia and industry have been instrumental in advancing research on this molecule. Large-scale synthesis programs have been initiated to produce sufficient quantities for preclinical testing, while academic labs focus on elucidating mechanistic details through biochemical assays and genetic studies. These synergies are essential for translating laboratory findings into tangible therapeutic benefits.
The future directions for research on 1-(2,4-dichlorophenyl)methyl-1H-1,2,4-triazol-3-amine are multifaceted. Exploration into its role as an intermediate for more complex drug candidates remains a priority alongside further optimization efforts aimed at improving solubility or reducing immunogenicity potential post-administration. Additionally, investigating its behavior under different physiological conditions will provide critical data for determining appropriate dosing regimens if it progresses into clinical trials.
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